![molecular formula C19H24N2O2S B7545730 (3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)
(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone, also known as MBOMeP, is a compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. It may also have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in cognitive function. It also has antioxidant and anti-inflammatory effects, which may help to protect neurons from damage and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of (3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone is that it has been extensively studied in animal models, and its effects on cognitive function and neuroprotection have been well documented. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its effects.
Future Directions
There are several future directions for research on (3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone. One area of interest is in developing targeted therapies for neurological disorders based on its effects on neurotransmitters and neuroprotection. Another area of interest is in exploring its potential as a treatment for other conditions, such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Synthesis Methods
The synthesis of (3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone involves the reaction of 3-methyl-2-benzothiophenecarboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-hydroxyethyl)piperazine to form the intermediate compound, which is further reacted with 2-chloromethyl oxirane to yield (3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone.
Scientific Research Applications
(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and to improve cognitive function in animal models.
properties
IUPAC Name |
(3-methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-16-6-2-3-7-17(16)24-18(14)19(22)21-10-8-20(9-11-21)13-15-5-4-12-23-15/h2-3,6-7,15H,4-5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHUMJNCGJZPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CCN(CC3)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone |
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